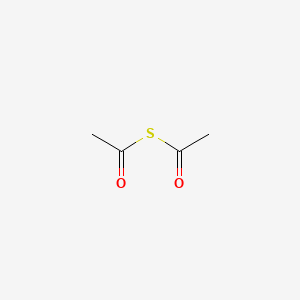

Acetyl sulfide

Description

Historical Context of Acetyl Sulfide (B99878) Studies

The formal study of acetyl sulfide can be traced back to the mid-20th century. A notable early publication in the Journal of the American Chemical Society in 1950 described a convenient method for its synthesis, marking a key point for its accessibility to the wider research community. acs.org Early research explored its fundamental reactivity, for instance, its reaction with aromatic N-oxides like acridine (B1665455) N-oxide. acs.org

The significance of the thioester bond, central to this compound, has ancient roots in the origins of life. The acetyl-CoA pathway, a fundamental metabolic process, is believed to be one of the earliest forms of CO2 fixation. nih.govhhu.deresearchgate.net This pathway involves the formation of acetyl-thioesters, such as acetyl-coenzyme A, on the surface of metal sulfide minerals, suggesting that the reactivity of compounds like this compound is deeply embedded in primordial biochemistry. hhu.demdpi.com In these ancient chemical processes, the thioester bond provided a source of chemical energy and a hub for the synthesis of more complex organic molecules. hhu.de While not this compound itself, the study of acetyl-CoA established the critical role of the acetyl-thioester moiety in chemical and biological systems.

Significance of this compound in Contemporary Chemical Research

In the modern laboratory, this compound and related thioesters are valued for their stability and versatile reactivity. They are considered valuable building blocks in organic synthesis, often being more stable and easier to handle than more reactive analogues like acyl halides. rsc.org

The significance of this compound is evident in several key areas:

Thioester and Sulfide Synthesis: this compound serves as a reagent in the synthesis of more complex thioesters and sulfides. A modern synthetic strategy involves the palladium-catalyzed decarbonylative cross-coupling of thioesters with carboxylic acids. rsc.org In this process, the thioester acts as both an activator for the carboxylic acid and a source of the sulfur nucleophile, enabling the formation of new carbon-sulfur bonds under redox-neutral conditions. rsc.org

Precursors to Heterocyclic Compounds: The acetyl-sulfur motif is integral to the synthesis of various sulfur-containing heterocycles. For example, 5-acetyl-1,3,4-thiadiazolines, a class of compounds with applications in medicinal and materials chemistry, are synthesized using reagents that incorporate this structure. tandfonline.comresearchgate.net

Hydrogen Sulfide (H₂S) Donor Technology: There is a growing research interest in developing molecules that can deliver the signaling gasotransmitter hydrogen sulfide (H₂S) in a controlled manner for biological studies. uiowa.edu Capping a sulfide with an acetyl group is one strategy to create a stable precursor. The acetyl group can act as a leaving group, triggering the release of H₂S under specific physiological conditions. uiowa.edu

Carbohydrate Chemistry: The synthesis of sulfur-containing glycosides often involves the use of thioacetate (B1230152) groups. However, the acetyl group can migrate between sulfur and adjacent oxygen atoms, a phenomenon known as S-acetyl migration. frontiersin.orgresearchgate.net Understanding and controlling this migration is a significant research focus, as it is critical for the successful synthesis of these complex carbohydrate derivatives, which can be used as tools for biological studies or as therapeutic agents. frontiersin.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄H₆O₂S |

| Molecular Weight | 118.155 g/mol |

| CAS Number | 3232-39-1 |

| Synonym | Thioacetic acid, S-acetyl derivative |

Overview of Major Research Paradigms and Directions

Current research involving this compound and related compounds is focused on leveraging their unique reactivity to address challenges in synthesis, biology, and materials science.

Advanced Organic Synthesis: A primary research direction is the development of novel catalytic methods that use thioesters as key reagents. This includes expanding the scope of decarbonylative C–S bond formation to create a wider range of valuable sulfide-containing molecules from readily available carboxylic acids. rsc.org The goal is to develop highly chemoselective and functional group tolerant reactions. rsc.org

Bio-inspired Chemistry and H₂S Donors: The design and synthesis of sophisticated H₂S donors remains a vibrant field. Research is moving towards creating systems that offer precise control over the rate and location of H₂S release. This involves attaching the acetyl-sulfide motif (or similar structures) to other organic molecules that can target specific cells or respond to particular biological triggers. uiowa.edu This paradigm also includes the development of polymeric materials that can release H₂S over time. uiowa.edu

Heterocyclic and Materials Chemistry: The synthesis of novel heterocyclic compounds continues to be a major focus. Research involves using acetylated sulfur compounds in cycloaddition reactions and other transformations to build complex ring systems. tandfonline.com These heterocycles are then investigated for potential applications, including as pharmaceuticals or as components in advanced materials. researchgate.netontosight.ai

Mechanistic Studies in Carbohydrate Chemistry: The challenge of S-acetyl migration in the synthesis of sulfur-containing glycosides drives a significant amount of research. frontiersin.orgresearchgate.net Studies are aimed at understanding the precise mechanisms of this rearrangement and developing new synthetic strategies and solvent systems to suppress it, thereby improving the yields and purity of the desired thioglycosides. frontiersin.org

Table 2: Key Research Milestones in this compound Chemistry

| Date/Era | Research Milestone | Significance |

|---|---|---|

| Ancient (Geological) | Postulated role of acetyl-thioesters in the primordial acetyl-CoA pathway on mineral surfaces. hhu.deresearchgate.net | Establishes the fundamental importance of the thioester bond in prebiotic chemistry and the origins of metabolism. |

| 1950 | Publication of a convenient laboratory synthesis for this compound. acs.org | Made the compound readily available for systematic study of its chemical properties and reactions. |

| 1980s-Present | α-acetyl-N-heterocycles identified as key aroma compounds in the Maillard reaction. tandfonline.com | Highlights the role of the acetyl-sulfur moiety and its analogues in food and flavor chemistry. |

| 2010s-Present | Development of H₂S donor molecules using acetylated sulfur groups. uiowa.edu | Opens avenues for studying the biological roles of H₂S with greater control and precision. |

| 2021 | Report on decarbonylative sulfide synthesis from carboxylic acids via thioester C-S activation. rsc.org | Introduces a novel, redox-neutral strategy for C-S bond formation, expanding the synthetic utility of thioesters. |

Structure

3D Structure

Properties

IUPAC Name |

S-acetyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c1-3(5)7-4(2)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCQJLQPDJPRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186058 | |

| Record name | Acetic thioanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3232-39-1 | |

| Record name | Ethanethioic acid, 1,1′-anhydrosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3232-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic thioanhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic thioanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic thioanhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27W3N6DYV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Acetyl Sulfide and Its Derivatives

Strategies for Carbon-Sulfur Bond Formation

The construction of the C-S bond is a fundamental transformation in organic synthesis. Modern methodologies have evolved to offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods. These strategies can be broadly categorized into activation and coupling approaches.

C-S Activation and Acyl Capture Approaches

A novel and powerful strategy for the synthesis of sulfides involves the activation of thioesters' C–S bonds coupled with an acyl capture mechanism. nih.govnih.govrsc.org This approach utilizes thioesters not only as a source of the sulfur nucleophile but also as an electrophilic activator for carboxylic acids. nih.govnih.govrsc.org

In a notable example, a palladium-catalyzed decarbonylative thioetherification has been developed. nih.govnih.govrsc.org This method facilitates the cross-coupling of carboxylic acids and thioesters under mild, base-free conditions. nih.govnih.gov The proposed mechanism involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid and the thioester. This is followed by oxidative addition of the C(acyl)-O bond to the palladium catalyst, decarbonylation, ligand exchange, and finally, reductive elimination to yield the sulfide (B99878) product. rsc.org This redox-neutral process demonstrates high selectivity and accommodates a wide array of functional groups, making it a versatile tool for organic synthesis. nih.govnih.govrsc.org The reaction is particularly advantageous as it unlocks the use of readily available carboxylic acids as aryl electrophile precursors. nih.govnih.govrsc.org

Table 1: Palladium-Catalyzed Decarbonylative Thioetherification

| Entry | Carboxylic Acid | Thioester | Catalyst/Ligand | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzoic Acid | S-phenyl thioacetate (B1230152) | Pd(OAc)₂/dppp | Toluene, 160°C, 15h | High |

| 2 | 4-Methoxybenzoic Acid | S-phenyl thioacetate | Pd(OAc)₂/dppp | Toluene, 160°C, 15h | Excellent |

| 3 | 2-Naphthoic Acid | S-phenyl thioacetate | Pd(OAc)₂/dppp | Toluene, 160°C, 15h | High |

This table is illustrative and based on the general findings of the cited research. nih.govnih.govrsc.org Specific yields may vary.

Thiol-Mediated Coupling Reactions

Thiol-mediated reactions are a cornerstone in the synthesis of sulfides. libretexts.org Thiols, being sulfur analogs of alcohols, are more acidic and their conjugate bases, thiolates, are excellent nucleophiles. libretexts.org This inherent reactivity is harnessed in various coupling strategies.

Transition-metal catalysis, particularly with copper and palladium, has significantly advanced thiol-mediated C-S bond formation. organic-chemistry.org For instance, copper-catalyzed couplings of thiols with aryl halides are a common method for preparing aryl sulfides. organic-chemistry.org Additionally, innovative approaches such as visible-light-promoted oxidative coupling of thiols with arylhydrazines, using photocatalysts like rose bengal, have emerged as metal-free alternatives. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a broad range of functional groups. organic-chemistry.org

Sulfenylation Reactions Utilizing Various Sulfur Sources

Sulfenylation reactions introduce a thioether group onto a molecule and can be accomplished using a variety of sulfur-containing reagents. The choice of the sulfur source is often dictated by the desired reactivity, stability, and reaction conditions.

Disulfides are stable and relatively odorless compounds, making them attractive sulfenylation agents. mdpi.com The S-S bond in disulfides can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate reactive organothio intermediates. mdpi.com These intermediates can then couple with various partners to form sulfides. mdpi.com For example, copper-catalyzed C-H sulfenylation of imidazopyridines with diaryl disulfides has been demonstrated. researchgate.net

Thiols are a direct and widely used source for sulfenylation. researchgate.net Their utility spans a broad range of transformations, including the synthesis of unsymmetrical disulfides through thiol-disulfide exchange. researchgate.net Copper-catalyzed S-amidation of thiols with dioxazolones can produce N-acyl sulfenamides, which are effective S-sulfenylating reagents for the synthesis of unsymmetrical disulfides under mild conditions. noaa.govresearchgate.net This method is particularly useful for creating sterically hindered disulfides. noaa.govresearchgate.net

Table 2: Synthesis of Unsymmetrical Disulfides via S-Sulfenylation

| Entry | Thiol | Sulfenylating Agent | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Thiophenol | N-acetyl-S-phenylsulfenamide | Mild | High |

| 2 | Benzyl (B1604629) mercaptan | N-acetyl-S-phenylsulfenamide | Mild | High |

| 3 | Cysteine derivative | N-acetyl-S-phenylsulfenamide | Mild | Good |

This table is illustrative and based on the general findings of the cited research. noaa.govresearchgate.net Specific yields may vary.

Elemental sulfur is an inexpensive, abundant, and stable sulfur source. sioc-journal.cn Its use in synthesis avoids the handling of often malodorous and reactive compounds like thiols. kyoto-u.ac.jp Recent advancements have demonstrated the photocatalytic activation of elemental sulfur for three-component thioesterification reactions involving olefins and α-ketoacids. kyoto-u.ac.jp This method allows for the direct incorporation of a sulfur atom into molecules under mild conditions. kyoto-u.ac.jp Additionally, copper-catalyzed sulfenylation of pyrazolones using elemental sulfur and aryl iodides has been developed, providing a direct route to 4-sulfenyl pyrazolones. researchgate.net

Sulfonyl Derivatives as Sulfenylation Sources

The use of sulfonyl derivatives as a source for the sulfenyl group represents a significant strategy in C-S bond formation. mdpi.com Compounds such as sulfonyl chlorides and sodium sulfonates are frequently employed as sulfenylation agents. mdpi.comresearchgate.net These reactions often involve a reductant, which facilitates the formation of a disulfide, the ultimate sulfenylating intermediate in the conversion process. researchgate.net

A notable application of this methodology was developed for the electrophilic sulfenylation of indoles. mdpi.com In this process, a phosphetane (B12648431) catalyst, in conjunction with a hydrosilane terminal reductant, activates sulfonyl chlorides to generate sulfenyl electrophiles. mdpi.comresearchgate.net This method allows for the synthesis of sulfenylated indoles at 40 °C in dioxane and is compatible with a wide array of functional groups, including methoxyl, halogens, aldehydes, and esters. mdpi.com

Table 1: Examples of Sulfenylation using Sulfonyl Derivatives

| Substrate | Sulfonyl Reagent | Catalyst/Promoter | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Indoles | Aryl Sulfonyl Chlorides | Phosphetane/Hydrosilane | Sulfenylated Indoles | Good | mdpi.comresearchgate.net |

| N-Ts-7-azaindole | 4-Methylbenzenesulfonyl chloride | TBAI | 3-(p-tolylthio)-7-azaindole | 86% | nih.gov |

| N-Ts-7-azaindole | 4-Fluorobenzenesulfonyl chloride | TBAI | 3-(4-fluorophenylthio)-7-azaindole | 96% | nih.gov |

| N-Ts-7-azaindole | Naphthalen-2-ylsulfonyl chloride | TBAI | 3-(naphthalen-2-ylthio)-7-azaindole | 87% | nih.gov |

Trifluoromethylthio Reagents as Sulfenylation Sources

Trifluoromethylthiolated compounds are of significant interest in medicinal and materials chemistry. A prominent reagent for introducing the trifluoromethylthio (SCF₃) group is N-(trifluoromethylthio)phthalimide. acs.orgacs.org This electrophilic reagent is utilized in the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids. acs.orgacs.org

Table 2: Synthesis of α-Trifluoromethylthiolated Esters and Amides

| Starting Material | Reagent | Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Acylpyrazole | N-(Trifluoromethylthio)phthalimide | Batch | N-Benzyl α-Trifluoromethylthioamide | 70% | researchgate.net |

| 4-Br-phenylacetic acid | N-(Trifluoromethylthio)phthalimide | Continuous Flow | Ethyl 2-(4-bromophenyl)-2-((trifluoromethyl)thio)acetate | Good | acs.org |

Copper-Catalyzed S-Amidation of Thiols

Copper-catalyzed reactions provide an efficient pathway for the synthesis of N-acyl sulfenamides from thiols. nih.govnih.gov This method involves a nitrene-mediated S-amidation of both alkyl and aryl thiols using 1,4,2-dioxazol-5-ones as acyl nitrene precursors. nih.govresearchgate.net The reaction is notable for its efficiency, convenience, and broad applicability. nih.gov

The proposed mechanism suggests that the copper catalyst first facilitates the decarboxylation of the dioxazolone to form a Cu-nitrenoid intermediate. researchgate.net A thiol then reacts with this intermediate, and subsequent protonolysis yields the N-acyl sulfenamide (B3320178) product. nih.govresearchgate.net This catalytic system is effective for a range of thiols, including secondary and tertiary thiols. researchgate.net

The resulting N-acetyl sulfenamides are not merely stable products; they serve as highly effective S-sulfenylation reagents themselves. nih.govnih.gov They can react with other thiols under mild conditions to form unsymmetrical disulfides, including sterically demanding ones that are otherwise difficult to prepare. nih.gov This two-step process, S-amidation followed by S-sulfenylation, highlights a modular approach to complex disulfide synthesis. nih.gov

Green Chemistry Approaches in Acetyl Sulfide Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of acetylated compounds. royalsocietypublishing.org Key strategies include the use of solvent-free conditions and the development of reactions that proceed under mild temperatures. royalsocietypublishing.orgconicet.gov.ar

Solvent-free synthesis is a cornerstone of green chemistry, eliminating the environmental impact and cost associated with solvent use and disposal. royalsocietypublishing.orgfrontiersin.org The acetylation of phenols, alcohols, and thiols can be performed using a stoichiometric amount of acetic anhydride without any solvent. frontiersin.org For instance, the O-acetylation of salicylic (B10762653) acid to produce acetylsalicylic acid has been successfully demonstrated under solvent-free conditions using various solid acid catalysts. daneshyari.comgoogle.com These catalysts, which include nano-crystalline sulfated zirconia and modified zeolites, can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. daneshyari.comgoogle.com Similarly, zeolite H-FER has been shown to effectively catalyze the acetylation of alcohols, phenols, and thiols with acetic anhydride under solventless conditions, yielding excellent results. researchgate.net

Operating under mild reaction conditions, such as ambient temperature and pressure, is another key principle of green chemistry. royalsocietypublishing.orgconicet.gov.ar The development of catalysts that function efficiently under these conditions is a primary research goal. For example, sodium bicarbonate has been used as a catalyst for the acetylation of primary alcohols and phenols with acetic anhydride at room temperature, providing good to excellent yields. researchgate.net In another instance, the selective oxidation of sulfides to sulfoxides was achieved at room temperature and normal pressure using a non-contaminating metal catalyst, with air serving as the ultimate oxidant. conicet.gov.ar While this example pertains to oxidation, it demonstrates the feasibility of designing mild catalytic systems for sulfur-containing compounds. Homogeneous acetylation of cellulose (B213188) using vinyl acetate (B1210297) in a DBU/CO₂ switchable solvent system also represents a process conducted under mild conditions. semanticscholar.org

Solvent-Free Reaction Conditions

Synthesis of Specific this compound Derivatives

Methodologies for this compound synthesis have been extended to create a variety of complex derivatives, particularly those containing heterocyclic scaffolds.

A versatile and economically attractive procedure for synthesizing S-aryl thioacetates involves the copper-catalyzed, base-free coupling of potassium thioacetate with aryl iodides. beilstein-journals.org Using CuI as the catalyst and 1,10-phenanthroline (B135089) as a ligand in toluene, the reaction yields the desired products in good to excellent yields. beilstein-journals.org The use of microwave irradiation can drastically reduce the reaction time from 24 hours to 2 hours. beilstein-journals.org These S-aryl thioacetate intermediates can then be hydrolyzed in a "one-pot" process to generate arylthiolate anions, which can be further transformed into other valuable sulfur compounds. beilstein-journals.org

The synthesis of functionalized pyridine (B92270) derivatives is another area of focus. For example, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile can be prepared from its corresponding 2-thioxo precursor by reaction with methyl iodide in the presence of a base. scirp.org Similarly, various 2-(acetylthio)nicotinonitrile derivatives can be synthesized. The reaction of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with reagents like ω-bromoacetophenone in DMF with a base yields the corresponding S-substituted nicotinonitrile. mdpi.com The synthesis of 2-aminopyridine (B139424) derivatives is also well-established, often through multicomponent reactions, providing precursors for further functionalization. nih.govsioc-journal.cn

Table 3: Synthesis of Selected this compound and Thioether Derivatives

| Derivative Name | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| S-Aryl Thioacetates | Copper-catalyzed C-S coupling | Aryl iodide, Potassium thioacetate, CuI | beilstein-journals.org |

| 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile | S-alkylation | 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, Methyl iodide | scirp.org |

| 6-(5-Bromobenzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile | S-alkylation | 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, ω-Bromoacetophenone | mdpi.com |

| 2-Aminopyridine Derivatives | Multicomponent one-pot reaction | Enaminones, Malononitrile, Primary amines | nih.gov |

Acetyl Disulfide Derivatives

The synthesis of acetyl disulfide derivatives can be achieved through various methods, including the oxidation of thioacetic acid or its salts. One notable example is the formation of an acetyl disulfide sialoside as a by-product during the synthesis of 2-thioacetyl sialoside. researchgate.netnih.gov The proposed mechanism involves the oxidation of potassium thioacetate (KSAc) to diacetyl disulfide, which then reacts to form the acetyl disulfide derivative. researchgate.net

Another approach involves the treatment of 2-(tert-butylthio)benzaldehyde (B1585761) with hydrobromic acid in water, which yields the corresponding disulfide derivative, 2,2'-disulfanediyldibenzaldehyde, in high yield. tandfonline.com This disulfide can then be used as a key intermediate in the synthesis of other complex molecules. tandfonline.com Furthermore, the oxidation of S-acetyl groups by iodine in the presence of N-iodosuccinimide provides a straightforward route to S-S bond formation, leading to per-O-acetylated glycosyl disulfides. acs.org

A study also reported the utility of an acetyl disulfide derivative of sialic acid for creating disulfide-linked sialosides. rsc.org This method introduces two sulfur atoms in a single step through an SN2 reaction with alkyl halides. rsc.org

Thioacetyl Glycosides and S-Acetyl Migration

The synthesis of thioacetyl glycosides is an important route to sulfur-containing carbohydrates. However, a significant challenge in this area is the intramolecular migration of the thioacetyl group, which can lead to the formation of undesired side products. nih.govresearchgate.net This migration is particularly prevalent under basic conditions, where the thioacetate group can be deacetylated to a thiol, which then participates in migration, oxidation, or inversion reactions. nih.govresearchgate.netfrontiersin.org

To address the issue of thioacetyl migration, several strategies have been developed. One effective approach is to control the basicity of the reaction medium. nih.govfrontiersin.org For instance, when using an acetate anion as a nucleophile, acetic anhydride can be employed as a solvent to react with any generated thiol groups, thus preventing their participation in migration. nih.govfrontiersin.org Conversely, when a thioacetate anion is the nucleophile, the addition of a controlled amount of thioacetic acid can help to modulate the basicity of the system and suppress unwanted side reactions. nih.govfrontiersin.org

Another strategy involves the use of specific aglycons to block the transfer process. The 2,6-dimethylphenyl (DMP) aglycon has been shown to be effective in preventing aglycon transfer in various glycosylation reactions. nih.gov The DMP group can be readily installed and serves as a useful glycosyl donor. nih.gov

These methods have successfully improved the synthesis of target 4-thio- and 2,4-dithio-glycoside products by minimizing the occurrence of thioacetyl migration. nih.govfrontiersin.org

Bis-sulfide Compounds from Chloroacetamide Derivatives

Bis-sulfide compounds can be synthesized from chloroacetamide derivatives through reaction with various sulfur nucleophiles. ajol.info A key starting material for this synthesis is a bis-chloroacetamide derivative, which can be prepared by the double chloroacetylation of a precursor like 4-aminobenzohydrazide. ajol.info

This bis-chloroacetamide derivative can then be reacted with different sulfur-containing reagents to yield the corresponding bis-sulfide compounds. ajol.info For example, reaction with 2-mercaptobenzothiazole, 6-amino-2-mercaptopyrimidin-4-ol, or 2-mercapto-4,6-dimethyl-nicotinonitrile in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or dimethylformamide affords the desired bis-sulfide derivatives in good yields. ajol.info

| Starting Material | Sulfur Reagent | Product | Yield (%) |

| bis-chloroacetamide derivative 3 | 6-amino-2-mercaptopyrimidin-4-ol (6) | bis-sulfide derivative 7 | 79 |

| bis-chloroacetamide derivative 3 | 2-mercapto-4,6-dimethylnicotinonitrile (8) | bis-sulfide derivative 9 | 71 |

| Table 1: Synthesis of Bis-sulfide Derivatives |

Thioacyl Glycosides and Derivatives

Thioacyl glycosides are another important class of sulfur-containing carbohydrates. Their synthesis can be achieved through the thioacylation of glycosyl amines. For instance, new C-glycosides have been synthesized via the thioacylation reaction of various amines with a 2-C-mannofuranosyldithioacetate. nih.gov This method has been used to generate glycothiopeptidic structures and precursors for "bola" structures using amino acids, di- and polyamines, and amino alcohols. nih.gov

Furthermore, the N-thioacylation of neuraminic acid methyl α-glycoside with reagents like O-ethyl thioformate, methyl dithioacetate, and methyl dithiopropionate yields N-thioformyl, N-thioacetyl, and N-thiopropionyl neuraminic acid derivatives in high yields. capes.gov.br These glycosides can subsequently be cleaved by acid hydrolysis or enzymatic treatment. capes.gov.br

N-Acyl Sulfenamides

N-acyl sulfenamides are valuable intermediates in organic synthesis, particularly for the asymmetric synthesis of sulfur compounds with high oxidation states. thieme-connect.comresearchgate.net A robust and general method for their preparation involves the reaction of primary amides, carbamates, sulfonamides, sulfinamides, and ureas with stable N-thiosuccinimides or N-thiophthalimides. thieme-connect.comresearchgate.net This approach avoids the use of highly reactive and often unstable sulfenyl chlorides. thieme-connect.comresearchgate.net

Another efficient method for the synthesis of N-acyl sulfenamides is the copper-catalyzed nitrene-mediated S-amidation of thiols with dioxazolones. dntb.gov.uanih.govresearchgate.net This method is broadly applicable and the resulting N-acetyl sulfenamides are effective S-sulfenylating reagents for the synthesis of unsymmetrical disulfides under mild conditions. dntb.gov.uanih.govresearchgate.net

| Amide Type | Coupling Partner | Product |

| Alkyl and aryl primary amides | N-thiosuccinimide derivatives | N-acylsulfenamides |

| Carbamates | N-thiosuccinimide derivatives | N-acylsulfenamides |

| Sulfonamides | N-thiosuccinimide derivatives | N-acylsulfenamides |

| Sulfinamides | N-thiosuccinimide derivatives | N-acylsulfenamides |

| Ureas | N-thiosuccinimide derivatives | N-acylsulfenamides |

| Table 2: Scope of Amide Coupling Partners for N-Acylsulfenamide Synthesis thieme-connect.comresearchgate.net |

Chiral β-Acetylamino Sulfides via Asymmetric Hydrogenation

Chiral β-acetylamino sulfides are valuable building blocks in medicinal chemistry. An efficient method for their synthesis is the Rh/DuanPhos-catalyzed asymmetric hydrogenation of β-acetylamino vinylsulfides. acs.orgnih.gov This methodology provides high yields and excellent enantioselectivities (up to 99% ee). acs.orgnih.gov

The key challenge in the asymmetric hydrogenation of sulfur-containing alkenes is the potential for the sulfur atom to coordinate with the transition metal catalyst, leading to deactivation. acs.org The use of a protic solvent can help to solvate the electron-rich sulfur atom, weakening its coordination to the metal and allowing the hydrogenation to proceed efficiently. acs.org This approach has been successfully applied to the synthesis of a range of chiral β-acetylamino sulfides and has been utilized in the synthesis of the pharmaceutical agent Apremilast. acs.orgnih.gov

| Substrate | Catalyst | Product | Yield (%) | ee (%) |

| β-acetylamino vinylsulfides | Rh/(Sc,Rp)-DuanPhos | chiral β-acetylamino sulfides | High | up to 99 |

| Table 3: Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides acs.orgnih.gov |

Sulfur-Containing Glycosides

The introduction of sulfur into carbohydrates is a critical step in synthesizing molecules with significant biological potential. The thioacetyl group, derived from this compound, is a key functional group in this process. The synthesis of sulfur-containing glycosides often involves the substitution of a leaving group on a sugar ring with a thioacetate nucleophile. researchgate.net

A common strategy for synthesizing 4-thio- and 2,4-dithio-glycosides utilizes double parallel or double serial inversion strategies starting from methyl 3,6-di-O-acetyl (OAc) glycosides. frontiersin.orgnih.gov These precursors are triflated to create reactive 2,4-O-triflyl (OTf) intermediates. Subsequent reaction with potassium thioacetate (KSAc) is intended to yield the desired thio-glycosides. frontiersin.org However, these reactions are often complicated by the formation of complex mixtures and low yields. frontiersin.orgnih.gov

The primary challenge identified is the migration of the thioacetyl group. researchgate.netfrontiersin.org The thioacetate group is known to be labile, even under weakly basic conditions created by the nucleophile itself. This lability can lead to the in-situ generation of thiol groups, which can then trigger a cascade of side reactions, including acetyl migration, oxidation, and undesired inversion products. researchgate.net

To overcome this, a key optimization involves suppressing the formation of free thiol groups. This has been successfully achieved by modifying the reaction medium. frontiersin.org

When an acetate anion is the nucleophile, using acetic anhydride (Ac₂O) as the solvent inhibits the generation of thiol groups by immediately re-acetylating any that form. frontiersin.org

When the thioacetate anion is the nucleophile, the addition of a controlled amount of its conjugate acid, thioacetic acid, helps to adjust the basicity of the reaction mixture and suppress side reactions. frontiersin.org

These optimized conditions have enabled the successful synthesis of previously hard-to-obtain 4-thio- and 2,4-dithio-glycoside derivatives in moderate to high yields. frontiersin.org

Table 1: Optimized Synthesis of Thio-Glycosides

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 3,6-di-OAc-2-OTf-α-D-glucoside | KOAc, Ac₂O (solvent) | Methyl 2-OAc-4-SAc-α-D-galactoside | 78% | frontiersin.org |

| Methyl 3,6-di-OAc-2,4-di-OTf-α-D-glucoside | KSAc, MeCN, 1.5 equiv Thioacetic Acid | Methyl 2,4-di-SAc-α-D-taloside | Increased by 9-13% | frontiersin.org |

5-Acetyl-1,3,4-thiadiazolines and their Transformations

5-Acetyl-1,3,4-thiadiazolines represent a versatile class of heterocyclic compounds. tandfonline.comtandfonline.com The predominant method for their synthesis involves a [4π + 2π] cycloaddition reaction. tandfonline.com This reaction occurs between C-acetyl nitrile imines and a reagent containing a sulfur dipolarophile. tandfonline.comtandfonline.com The C-acetyl nitrile imines are typically generated in situ from the corresponding C-acetyl hydrazonoyl chlorides via dehydrohalogenation using a base like triethylamine. nih.gov

The synthesis methods are often categorized based on the type of sulfur-containing reagent used. tandfonline.comtandfonline.com

From Thiocyanates : The reaction of C-acetyl hydrazonoyl chlorides with potassium thiocyanate (B1210189) in aqueous ethanol (B145695) provides an efficient route to 1-(5-imino-4-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-ones. tandfonline.com

From Thioamides : Various thioamides react with hydrazonoyl chlorides in the presence of a base to yield 5-acetyl-1,3,4-thiadiazoline derivatives. tandfonline.comnih.gov

From Thiourea and Derivatives : Mono-substituted and N,N'-disubstituted thioureas react with C,N-diarylnitrilimines to produce 5-phenylimino-1,3,4-thiadiazole derivatives. nih.gov

From Dithiocarbazates : Heating the potassium salt of a dithiocarbazate with hydrazonoyl chlorides in ethanol leads to the formation of N-[5-acetyl-3-(aryl)-1,3,4-thiadiazol-2(3H)-ylidene] carbohydrazides. nih.gov

These 5-acetyl-1,3,4-thiadiazolines are not just synthetic endpoints; they are valuable intermediates that can be transformed into a variety of other bioactive heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and pyridines. tandfonline.comtandfonline.com

Table 2: Synthesis of 5-Acetyl-1,3,4-thiadiazoline Derivatives

| Hydrazonoyl Halide Precursor | Sulfur Reagent | Reaction Conditions | Resulting Heterocycle Class | Reference |

|---|---|---|---|---|

| C-acetyl hydrazonoyl chlorides | Potassium thiocyanate | Aqueous ethanol, room temp. | 5-imino-1,3,4-thiadiazoline derivatives | tandfonline.com |

| C-acetylhydrazonoyl chlorides | 2-Hetaryl-cyanothioacetanilides | Ethanol, triethylamine | 1,3,4-Thiadiazole derivatives | nih.gov |

| C,N-diarylnitrilimines | Mono-substituted thiourea | Refluxing ethanol, triethylamine | 5-phenylimino-1,3,4-thiadiazole derivatives | nih.gov |

Sulfanyl (B85325) Derivatives

The acetylthio group often serves as a stable and protected precursor to a free sulfanyl (thiol, -SH) group. A notable example is found in boron cluster chemistry. A two-stage method has been developed for the preparation of the sulfanyl derivative of a closo-decaborate anion, [2-B₁₀H₉SH]²⁻. researchgate.net The synthesis first produces an intermediate by reacting [B₁₀H₁₁]⁻ with a thio-amide like tetramethylthiourea. This intermediate is then reduced with hydrazine (B178648) to yield the target sulfanyl derivative. researchgate.net

This sulfanyl derivative can then undergo further reactions. Specifically, its reaction with acetyl chloride results in the formation of the corresponding S-acyl thioether, [2-B₁₀H₉SC(O)CH₃]²⁻, demonstrating a method to introduce the acetylthio group onto a complex inorganic scaffold. researchgate.net

In organic synthesis, particularly in the synthesis of thiolated molecules, the acetylthio group is frequently used as a protecting group for the more reactive thiol functionality. For instance, per-O-acetylated glycosyl 1-thiols can be efficiently prepared from per-acetylated 1-thio-glycoses in a one-pot reaction. researchgate.net These acetylated thiols are stable intermediates that can be used in further coupling reactions, with the acetyl group being removed at a later stage to unmask the sulfanyl group. researchgate.netresearchgate.net

Optimization of Synthetic Strategies

The interplay of pH, temperature, and catalysts profoundly affects reaction outcomes across different synthetic systems.

pH : In enzymatic syntheses, such as the production of acetyl-CoA using the enzyme DBAT, pH is a critical parameter. The maximum yield was achieved at a neutral pH of 7.0, with lower yields observed at more acidic (pH 3.0, 5.0) or basic (pH 9.0) conditions. mdpi.com In the synthesis of sulfur-containing glycosides, controlling basicity is key to preventing S-acetyl migration. This is achieved not by a buffer but by adding thioacetic acid to the reaction mixture, effectively controlling the deprotonation equilibrium of the thiol. frontiersin.org Biocatalytic-photocatalytic cascade reactions also show strong pH dependence, with optimal conditions sometimes found at pH 6.0 or pH 8.0 depending on the specific enzymes and substrates involved. d-nb.info

Temperature : The optimal temperature varies significantly with the synthetic method. For the enzymatic synthesis of acetyl-CoA, the ideal temperature was found to be 37 °C. mdpi.com In contrast, the synthesis of acetin using a sulfonated carbon catalyst required a much higher optimized temperature of 126 °C. mdpi.com For the synthesis of thioglycosides, reactions can proceed at room temperature with a potent catalyst like BF₃·Et₂O, but may require heating to 80-90 °C when using other catalysts like phosphotungstic acid (PTA), especially in less reactive solvents. acs.org

Catalysts : The choice of catalyst is fundamental. In glycoside synthesis, the acetate anion itself can act as a catalyst for selective acetylation. frontiersin.orgnih.gov For the synthesis of thioglycosides, traditional Lewis acids like BF₃·Et₂O are effective. acs.org However, greener alternatives are being explored; phosphotungstic acid (PTA) has been shown to be a reusable and efficient catalyst, particularly when paired with microwave assistance, which can dramatically increase reaction rates. acs.org In other fields, novel materials like mesoporous sulfonated carbons have been developed as highly acidic and reusable catalysts for acetylation reactions. mdpi.com Furthermore, the combination of photocatalysts and biocatalysts enables complex transformations like the deracemization of sulfoxides under mild, ambient conditions. d-nb.info

Table 3: Optimization of Reaction Conditions

| Reaction | Parameter Optimized | Optimal Condition | Key Finding | Reference |

|---|---|---|---|---|

| Acetyl-CoA Synthesis | Temperature | 37 °C | Enzymatic activity is highly temperature-dependent. | mdpi.com |

| Acetyl-CoA Synthesis | pH | 7.0 | Neutral pH is optimal for the DBAT enzyme. | mdpi.com |

| Thioglycoside Synthesis | Catalyst | Phosphotungstic Acid (PTA) | PTA is a reusable catalyst, effective with microwave assistance. | acs.org |

| Thio-Glycoside Synthesis | Additive/Solvent | Acetic Anhydride (Ac₂O) | Ac₂O acts as a solvent and suppresses S-acetyl migration. | frontiersin.org |

| Acetin Production | Temperature | 126 °C | High temperature needed for efficient conversion with a solid acid catalyst. | mdpi.com |

Reaction Mechanisms and Pathways Involving Acetyl Sulfide

Intramolecular Acetyl Transfer

Intramolecular acetyl transfer reactions involving a sulfur atom are fundamental processes where an acetyl group relocates from the sulfur to a different heteroatom, typically oxygen or nitrogen, within the same molecule. This rearrangement is often thermodynamically driven and can be facilitated by catalysts.

The intramolecular migration of an acetyl group from a sulfur atom to an oxygen atom (S→O acetyl migration) is a significant reaction for the synthesis of thiol compounds from their S-acetylated precursors. rsc.orgrsc.orgacs.org This process is particularly useful as it avoids the common problem of disulfide bond formation that can occur during the preparation of multithiol compounds. rsc.orgrsc.org

The efficiency and rate of S→O acetyl migration are highly dependent on the catalyst employed. While the reaction can proceed under thermal conditions, various catalysts have been developed to promote the reaction under milder conditions with higher yields and selectivity. rsc.org

Triethylamine (TEA): Triethylamine has been identified as a novel and effective catalyst for promoting S→O acetyl migration under mild conditions. rsc.orgrsc.org It facilitates the transformation of various epoxy compounds into their corresponding thiol counterparts. rsc.org

Graphene Oxide (GO): A three-dimensional monolith of neat graphene oxide aerogel serves as a highly efficient, fixed-bed carbocatalyst for this migration. acs.orgzju.edu.cn This catalyst boasts ultrafast reaction speeds (5–8 hours), high selectivity (100%), and near-quantitative yields. acs.orgzju.edu.cn The catalytic activity is primarily attributed to the protonic functional groups (–COOH and –OH) on the graphene oxide surface. zju.edu.cn The efficiency of the GO catalyst is influenced by its pH, with different pH values affecting the reaction conversion rates. zju.edu.cn

Historical Catalysts: Early studies on this reaction utilized bases like sodium carbonate. rsc.org Acetic acid has also been used as a catalyst, although it required high temperatures and resulted in low yields. rsc.org

Table 1: Comparison of Catalysts for S→O Acetyl Migration

| Catalyst | Conditions | Key Advantages | Yield | Reference(s) |

| Triethylamine (TEA) | Mild | Novel, effective for converting epoxides | >92% | rsc.orgrsc.org |

| Graphene Oxide (GO) Aerogel | Room Temperature, Fixed-Bed | Ultrafast, high selectivity, recyclable (>18 times) | ~100% | acs.orgzju.edu.cn |

| Sodium Carbonate | Not specified | Early example of base catalysis | Not specified | rsc.org |

| Acetic Acid | 100 °C, 13 hours | Acid catalysis | 18.5% | rsc.org |

The mechanism of S→O acetyl migration is widely understood to proceed through a cyclic transition state. The formation of a temporary, 5-membered ring intermediate is a critical feature of this intramolecular rearrangement, particularly when catalyzed by triethylamine. rsc.orgrsc.org In base-catalyzed migrations, the reaction is initiated by the deprotonation of the hydroxyl group. nih.gov The resulting alkoxide ion then acts as a nucleophile, attacking the carbonyl carbon of the thioester. nih.gov This leads to the formation of a cyclic intermediate where the carbonyl carbon becomes tetrahedral. nih.gov The subsequent collapse and opening of this ring structure completes the transfer of the acetyl group from the sulfur to the oxygen atom. nih.gov The proximity of the participating hydroxyl and S-acetyl groups, such as in S-acetyl-mercaptoethanol, significantly accelerates this reaction compared to analogues with greater separation between the functional groups. researchgate.net

Analogous to the S→O migration, an acetyl group can also transfer from a sulfur atom to a nitrogen atom within the same molecule. This S→N acetyl transfer is observed in molecules like S-acetylmercaptoethylamine. researchgate.net The mechanism of this reaction is notably pH-dependent; it is catalyzed by general bases at high pH, while exhibiting an inverse relationship with hydrogen ion concentration at low pH. researchgate.net This transfer can be a key step in more complex transformations, such as the dehydration reaction that yields methylthiazoline. researchgate.net A prominent biological example of this type of acyl transfer is Native Chemical Ligation (NCL), a cornerstone of protein synthesis, which relies on a rapid S- to N-acyl migration to form a stable amide bond. acs.org

The S→O acetyl migration is a valuable synthetic tool applied to various classes of compounds.

Epoxy Compounds: A range of epoxy resins and other epoxy-containing molecules can be readily transformed into their thiol derivatives via this migration reaction, providing new materials for thermosetting plastics and coatings. rsc.org

Carbohydrates and Glycosides: This reaction is instrumental in the synthesis of sulfur-containing glycosides. researchgate.net For instance, the S-acetyl group can be migrated to a hydroxyl group on the sugar backbone. This methodology has been used to prepare per-O-acetylated glycosyl disulfides and selectively deacetylated glycosyl thiols, which are important intermediates in carbohydrate chemistry. researchgate.net

Catalysis of S→O Acetyl Migration

S→N Acetyl Transfer

Oxidation Reactions

Acetyl sulfide (B99878), as a thioether, is susceptible to oxidation. The sulfur atom can exist in various oxidation states, leading to the formation of different products, primarily sulfoxides and sulfones. britannica.com Controlling the extent of oxidation is a key challenge, as sulfoxides can often be over-oxidized to sulfones under vigorous conditions. britannica.comresearchgate.net

A variety of oxidizing agents and systems have been developed for the controlled oxidation of sulfides.

Sodium Chlorite (B76162)/HCl: A practical method for converting sulfides to sulfones involves the in situ generation of chlorine dioxide (ClO₂•) from sodium chlorite (NaClO₂) and hydrochloric acid in organic solvents. mdpi.com This system is highly effective for a wide range of aryl, benzyl (B1604629), and alkyl sulfides, including an N-acetyl-protected methionine derivative, which was selectively converted to its sulfone in good yield. mdpi.com

tert-Butyl Hydroperoxide and OXONE®: The oxidation of sulfides can be mediated by solid surfaces like silica (B1680970) gel and alumina (B75360) using reagents such as tert-butyl hydroperoxide or OXONE®. acs.org These methods generally show good selectivity for the formation of sulfoxides over sulfones. acs.org

Hydroxyl Radicals (•OH): The oxidation mechanism of thioethers containing acetyl groups by hydroxyl radicals has been studied. The reaction with N,S-diacetyl-l-cysteine ethyl ester proceeds through the formation of a hydroxysulfuranyl radical, which then rapidly fragments to produce acyl radicals and a sulfenic acid. researchgate.net

Table 2: Oxidation of Various Sulfides to Sulfones using NaClO₂/HCl

| Substrate | Product | Yield | Reference(s) |

| Diphenyl sulfide | Diphenyl sulfone | 96% | mdpi.com |

| p-Methoxythioanisole | p-Methoxyphenyl methyl sulfone | 60% | mdpi.com |

| Dipropyl sulfide | Dipropyl sulfone | 48% | mdpi.com |

| N-acetyl-methionine derivative | N-acetyl-methionine sulfone | 70% | mdpi.com |

Hydroxyl Radical-Induced Oxidation

The oxidation of acetyl sulfide and related thioethers initiated by hydroxyl radicals (•OH) is a complex process that proceeds through several key intermediates. The initial step involves the addition of the •OH radical to the sulfur atom, forming a hydroxysulfuranyl radical. acs.orgresearchgate.net The stability and subsequent decay of this radical are significantly influenced by the molecular structure, particularly the position of the acetyl group relative to the sulfur atom. acs.orgnih.gov

In the case of S-ethylthioacetate (SETAc), where the acetyl group is in the alpha position, the hydroxysulfuranyl radical is destabilized. acs.orgnih.gov This destabilization facilitates its rapid conversion to other radical species. Conversely, for S-ethylthioacetone (SETA), with a beta-positioned acetyl group, the hydroxysulfuranyl radical is more stable. acs.orgnih.gov

The reaction environment, such as pH, also plays a crucial role. At low pH, the hydroxysulfuranyl radicals can undergo protonation and subsequent water elimination to form sulfur monomeric radical cations. researchgate.net In neutral solutions, an important pathway is the direct conversion of hydroxysulfuranyl radicals into carbon-centered radicals. nih.gov This process is a key factor in determining the final products of the oxidation reaction.

Formation and Decomposition of Hydroxysulfuranyl Radicals

The formation of hydroxysulfuranyl radicals is the primary event in the hydroxyl radical-induced oxidation of thioethers like this compound. acs.org These radicals are formed by the direct addition of an •OH radical to the sulfur atom. acs.orgresearchgate.net The fate of these intermediates is highly dependent on the structure of the parent molecule and the reaction conditions.

The position of an acetyl group has a profound effect on the stability of the hydroxysulfuranyl radical. nih.gov An alpha-positioned acetyl group, as in S-ethylthioacetate (SETAc), leads to the destabilization of the hydroxysulfuranyl radical. nih.gov This instability promotes its decomposition into secondary products. acs.org In contrast, a beta-positioned acetyl group, as in S-ethylthioacetone (SETA), results in a more stable hydroxysulfuranyl radical. nih.gov

The decomposition pathways of hydroxysulfuranyl radicals are varied:

Conversion to Sulfur Monomeric Radical Cations: At low pH, hydroxysulfuranyl radicals can be protonated and then eliminate a water molecule to yield sulfur monomeric radical cations. researchgate.net

Formation of Carbon-Centered Radicals: In neutral solutions, hydroxysulfuranyl radicals can directly convert into more stable carbon-centered radicals. nih.gov For instance, the hydroxysulfuranyl radical derived from SETAc can decay to form an α-(alkylthio)alkyl radical. acs.org

Intramolecular Reactions: In certain structures, intramolecular hydrogen transfer can occur within the hydroxysulfuranyl radical, leading to the elimination of water and the formation of different radical species. acs.org

The table below summarizes the influence of the acetyl group's position on the stability and decay of hydroxysulfuranyl radicals.

| Compound | Acetyl Group Position | Hydroxysulfuranyl Radical Stability | Primary Decay Pathway in Neutral Solution |

| S-ethylthioacetate (SETAc) | α | Destabilized nih.gov | Conversion to α-(alkylthio)alkyl radical acs.org |

| S-ethylthioacetone (SETA) | β | More Stable nih.gov | Formation of α-(alkylthio)alkyl radical and dimeric radical cations at high concentrations acs.org |

Sulfur Monomeric Radical Cations and their Decay Pathways

Sulfur monomeric radical cations (>S•+) are key intermediates formed during the one-electron oxidation of thioethers, including this compound derivatives. acs.orgnih.gov These species can be generated through various methods, such as photosensitized oxidation or the decomposition of hydroxysulfuranyl radicals at low pH. researchgate.netresearchgate.net The fate of these radical cations is dictated by the surrounding molecular structure and can proceed via several competing pathways. mdpi.comworldscientific.com

One major decay route is deprotonation , which leads to the formation of a carbon-centered α-(alkylthio)alkyl radical. acs.orgworldscientific.com This pathway is particularly significant for thioethers with an α-positioned acetyl group, like S-ethylthioacetate (SETAc), where the resulting radical is stabilized. acs.org

Another important pathway is decarboxylation , which occurs in compounds containing a carboxyl group, such as N-Acetyl-Methionine (N-Ac-Met). researchgate.netmdpi.com This reaction involves an intramolecular electron transfer from the carboxylate group to the sulfur radical cation, resulting in the loss of CO2 and the formation of an α-amidoalkyl radical. mdpi.com

Furthermore, sulfur monomeric radical cations can be stabilized through interactions with nearby electron-rich atoms (S, N, O) to form three-electron bonded species. acs.orgresearchgate.net This can occur intermolecularly, leading to dimeric radical cations (>S∴S<)+, or intramolecularly, forming cyclic structures. acs.orgacs.org The formation of these stabilized species can compete with deprotonation and decarboxylation. mdpi.com

The table below outlines the primary decay pathways of sulfur monomeric radical cations derived from this compound-related compounds.

| Precursor Compound Example | Decay Pathway | Product Radical |

| S-ethylthioacetate (SETAc) | Deprotonation | α-(alkylthio)alkyl radical acs.org |

| N-Acetyl-Methionine (N-Ac-Met) | Deprotonation | α-thioalkyl radical mdpi.com |

| N-Acetyl-Methionine (N-Ac-Met) | Decarboxylation | α-amidoalkyl radical mdpi.com |

| S-ethylthioacetone (SETA) | Dimerization | Intermolecularly three-electron-bonded dimeric radical cation acs.org |

Deprotonation vs. Decarboxylation of Sulfur Radical Cations

In molecules containing both a thioether and a carboxyl group, such as N-Acetyl-Methionine (N-Ac-Met), the sulfur radical cation intermediate faces a competition between two primary decay pathways: deprotonation and decarboxylation. researchgate.netmdpi.com The balance between these two reactions is a critical determinant of the final product distribution. mdpi.com

Deprotonation involves the loss of a proton from a carbon atom adjacent to the sulfur radical cation, leading to the formation of an α-thioalkyl radical. mdpi.comresearchgate.net This pathway is generally favored in many systems. mdpi.com

Decarboxylation , on the other hand, is a pseudo-Kolbe reaction that occurs via an intramolecular electron transfer from the deprotonated carboxylate group to the sulfur radical cation. mdpi.com This process results in the cleavage of the C-C bond and the release of carbon dioxide, yielding an α-amidoalkyl radical. mdpi.com

Studies on the photosensitized oxidation of N-Ac-Met have provided quantitative insights into the competition between these two pathways. Using laser flash photolysis and high-resolution mass spectrometry, it was determined that deprotonation is the favored pathway over decarboxylation in both neutral and basic aqueous solutions. researchgate.netmdpi.com

The quantum yields for these competing reactions in the 3-Carboxybenzophenone-sensitized photooxidation of N-Ac-Met are presented in the table below.

| pH | Deprotonation Quantum Yield (ϕ-H) | Decarboxylation Quantum Yield (ϕ-CO2) | Favored Pathway |

| Neutral (6.7) | 0.23 mdpi.com | 0.09 mdpi.com | Deprotonation |

| Basic (10.7) | 0.23 mdpi.com | 0.05 mdpi.com | Deprotonation |

The presence of neighboring functional groups can significantly influence the fate of the sulfur radical cation. For example, blocking the carboxyl group through esterification eliminates the possibility of decarboxylation. researchgate.net Similarly, the presence of an amide bond can affect proton transfer reactions. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile replaces a leaving group on a substrate. csbsju.edumasterorganicchemistry.com In the context of this compound and its derivatives, the sulfur-containing moiety can act as either a nucleophile or a leaving group, depending on the specific reaction.

When a sulfur atom acts as a nucleophile, it can attack an electrophilic carbon, displacing a leaving group. csbsju.edu For instance, the sulfur in a cysteine residue can participate in a nucleophilic substitution reaction by adding to a tetrahedral carbon and replacing a phosphate (B84403) group. csbsju.edu

More commonly in the context of this compound chemistry, the thioester group is involved in nucleophilic acyl substitution . masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the thioester. This leads to the formation of a tetrahedral intermediate. libretexts.org The intermediate then collapses, reforming the carbonyl double bond and expelling the thiol portion as a leaving group. masterorganicchemistry.com Thioesters are effective acyl transfer agents in biochemical systems, with the sulfur group of Coenzyme A serving as a good leaving group in numerous biosynthetic pathways. masterorganicchemistry.com

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by the stability of the leaving group. libretexts.org Good leaving groups are weak bases. masterorganicchemistry.com The general order of reactivity for common carboxylic acid derivatives is:

Acid Halides > Acid Anhydrides > Thioesters > Esters > Amides

This reactivity trend highlights that thioesters are more reactive than esters and amides, making them important intermediates in biological acyl transfer reactions. masterorganicchemistry.comlibretexts.org

Radical-Based Mechanisms

Radical-based mechanisms involving this compound and its analogs are characterized by the formation and reaction of highly reactive radical intermediates. These processes are often initiated by one-electron oxidation or by the attack of other radical species. worldscientific.comnih.gov

One significant radical-based mechanism is initiated by the acetyl radical . The acetyl radical can attack a disulfide bond in a substitution reaction (SH2), leading to the cleavage of the S-S bond. nih.gov This process has been shown to be a favored pathway for disulfide bond cleavage in peptides and proteins, with a substantially lower activation energy compared to peptide backbone fragmentation. nih.gov

Another key aspect of radical-based mechanisms is the fate of sulfur-centered radicals. As discussed in previous sections, sulfur monomeric radical cations can undergo various reactions, including deprotonation and decarboxylation, to form carbon-centered radicals. mdpi.comworldscientific.com These carbon-centered radicals, such as α-(alkylthio)alkyl radicals, are often more stable and can participate in subsequent reactions, including cross-coupling with other radicals. acs.orgmdpi.com

The table below summarizes some key radical species and their roles in mechanisms involving this compound-related structures.

| Radical Species | Formation | Role/Reaction |

| Acetyl Radical | Photolysis of pyruvic acid, oxidation of acetaldehyde (B116499) rsc.org | Attacks disulfide bonds (SH2 reaction) nih.gov |

| Sulfur Monomeric Radical Cation | One-electron oxidation of thioethers acs.org | Precursor to deprotonation and decarboxylation products mdpi.com |

| α-(Alkylthio)alkyl Radical | Deprotonation of sulfur radical cation worldscientific.com | Stable carbon-centered radical, participates in cross-coupling reactions mdpi.com |

| α-Amidoalkyl Radical | Decarboxylation of sulfur radical cation mdpi.com | Product of decarboxylation pathway, can form adducts mdpi.com |

| Hydroxyl Radical | Radiolysis of water | Initiates oxidation of thioethers acs.org |

The study of these radical mechanisms is crucial for understanding processes like oxidative stress, protein damage, and the action of certain drugs. worldscientific.comrsc.org

Enzyme-Catalyzed Reactions Involving this compound

Enzymes play a pivotal role in catalyzing a variety of reactions involving this compound and related thioesters. These biocatalytic transformations are essential for numerous metabolic pathways, including biosynthesis and flavor compound generation. nih.govd-nb.info

One of the most significant enzyme-catalyzed reactions is the synthesis of L-cysteine, which is the final step in the cysteine biosynthetic pathway in many organisms. nih.govacs.org This reaction is catalyzed by O-acetylserine sulfhydrylase (OASS) , which facilitates a Bi Bi Ping Pong reaction between O-acetyl-L-serine and sulfide to produce L-cysteine and acetate (B1210297). acs.orgnih.gov The mechanism involves the formation of an α-aminoacrylate intermediate. nih.gov OASS has been identified and characterized in various organisms, including bacteria, plants, and archaea. nih.govnih.gov

Another important class of enzymes is hydrogen-sulfide S-acetyltransferase . This enzyme catalyzes the reaction between acetyl-CoA and hydrogen sulfide to form thioacetate (B1230152) and CoA. wikipedia.org This transferase belongs to the family of acyltransferases and plays a role in thioester metabolism. wikipedia.org

Furthermore, various hydrolases, such as lipases and esterases, are utilized for the synthesis and hydrolysis of thioesters, which are often important flavor precursors. d-nb.info For example, porcine liver esterase can be used to generate 3-mercaptohexanal (B1221480) through the hydrolysis of 3-acetylthiohexanal. d-nb.info Cysteine-S-conjugate β-lyases are another group of enzymes that can cleave carbon-sulfur bonds to release volatile sulfur compounds. d-nb.info

The table below provides examples of enzymes that catalyze reactions involving this compound or related thioester compounds.

| Enzyme | EC Number | Reaction Catalyzed | Significance |

| O-acetylserine sulfhydrylase (OASS) | 2.5.1.47 | O-acetyl-L-serine + sulfide ⇌ L-cysteine + acetate nih.gov | Cysteine biosynthesis nih.govacs.org |

| Hydrogen-sulfide S-acetyltransferase | 2.3.1.10 | Acetyl-CoA + hydrogen sulfide ⇌ CoA + thioacetate wikipedia.org | Thioester metabolism wikipedia.org |

| Lipases/Esterases | Various | Hydrolysis/synthesis of thioesters d-nb.info | Generation of flavor compounds d-nb.info |

| Cysteine-S-conjugate β-lyase | 4.4.1.13 | Cleavage of C-S bond in cysteine conjugates d-nb.info | Formation of volatile sulfur compounds d-nb.info |

These enzyme-catalyzed reactions demonstrate the diverse roles of this compound and related thioesters in biological systems, from fundamental metabolic processes to the production of commercially important compounds.

O-Acetylserine Sulfhydrylase Mechanism

O-Acetylserine sulfhydrylase (OASS) is a critical enzyme in the biosynthesis of L-cysteine, primarily in bacteria, plants, and fungi. ontosight.ainih.gov It catalyzes the final step in this pathway: a β-replacement reaction where the acetoxy group of O-acetyl-L-serine (OAS) is substituted by a sulfide ion to produce L-cysteine and acetate. researchgate.net

The reaction proceeds through a multi-step sequence that follows a Ping-Pong Bi Bi kinetic mechanism. researchgate.netacs.org The enzyme, which contains a pyridoxal-5'-phosphate (PLP) cofactor, cycles through different conformational states to facilitate the reaction. nih.govresearchgate.net

The key steps of the mechanism are:

Internal Aldimine Formation : In its resting state, the enzyme's PLP cofactor is linked to a specific lysine (B10760008) residue (Lys41 in Salmonella typhimurium OASS) via a Schiff base, known as the internal aldimine. nih.govresearchgate.net

External Aldimine Formation : The substrate, O-acetyl-L-serine, binds to the active site. Its amino group displaces the lysine's ε-amino group, forming a new Schiff base with the PLP cofactor. This is called the external aldimine. acs.org

α,β-Elimination : Aided by the enzyme's catalytic residues, the α-proton and the β-acetoxy group are eliminated from the OAS-PLP complex. researchgate.netacs.org This step is thought to occur via an anti-elimination mechanism and results in the formation of a stable α-aminoacrylate intermediate, with the release of an acetate molecule. researchgate.net

Nucleophilic Attack by Sulfide : A sulfide donor, typically hydrogen sulfide (H₂S), then acts as a nucleophile. ontosight.ai It attacks the β-carbon of the α-aminoacrylate intermediate.

Product Release : This nucleophilic addition leads to the formation of the L-cysteine-PLP external aldimine. Subsequently, the ε-amino group of the active site lysine attacks the aldimine, reforming the internal aldimine and releasing the final product, L-cysteine. researchgate.net

Acetyl-CoA Synthase Catalytic Cycle

Acetyl-CoA Synthase (ACS) is a key enzyme in the Wood-Ljungdahl pathway, a process of carbon fixation utilized by anaerobic microorganisms like acetogens and methanogens. utexas.edunih.gov It catalyzes the synthesis of acetyl-CoA from three components: a methyl group, carbon monoxide (CO), and coenzyme A (CoA). utexas.edu The reaction involves a unique series of organometallic intermediates centered around a complex nickel-iron-sulfur active site. nih.govacs.org

The catalytic heart of ACS is the A-cluster, a complex metal sulfide center. In the enzyme from Moorella thermoacetica, this cluster is composed of a [4Fe-4S] cubane (B1203433) bridged via a cysteine residue to a binuclear nickel center. wikipedia.orgpnas.orgmdpi.com This structure is sometimes described as a [Ni-Ni-(4Fe-4S)] cluster. pnas.org The two nickel ions are designated as the proximal nickel (Nip), which is closer to the iron-sulfur cluster, and the distal nickel (Nid). wikipedia.orgnih.gov

[4Fe-4S] Cluster : This iron-sulfur cluster primarily functions as an electron transfer conduit. utexas.edu It is believed to mediate the electron flow required to achieve the necessary redox states of the nickel center during catalysis. utexas.eduresearchgate.net

Nickel Centers (Nip and Nid) : The nickel ions are the direct sites of substrate binding and catalysis. nih.govwikipedia.org The proximal nickel, Nip, is considered the primary site for binding the methyl group and CO and for the subsequent formation of the acetyl group. acs.orgwikipedia.org The unique coordination environment of the nickel ions, supported by sulfur ligands from cysteine residues, allows them to adopt various coordination geometries and oxidation states essential for the catalytic cycle. wikipedia.orgnih.gov The presence of both iron and nickel sulfides in close proximity is reminiscent of proposed prebiotic catalysts, suggesting the acetyl-CoA pathway is ancient. uni-muenchen.deresearchgate.net

The ACS catalytic cycle involves a series of proposed organometallic intermediates and changes in the oxidation state of the proximal nickel atom (Nip). While the precise sequence and nature of these states are a subject of ongoing research, key proposed intermediates include: nih.govacs.org

Reduced State : The enzyme must first be reductively activated from its oxidized resting state. utexas.edu This activation is thought to reduce the [4Fe-4S] cluster or the nickel center to make it catalytically competent. utexas.edunih.gov

Ni-Methyl Intermediate : The methyl group is transferred from a corrinoid iron-sulfur protein (CFeSP) to the Nip site. nih.govacs.org The nickel center is proposed to be in a +1, +2, or +3 oxidation state in this intermediate (e.g., Ni1+-CH₃, Ni2+-CH₃, or Ni3+-CH₃). nih.govwikipedia.orgacs.org

Ni-Carbonyl Intermediate : Carbon monoxide, channeled from the associated carbon monoxide dehydrogenase (CODH) enzyme, binds to the Nip site, forming a Ni-CO species. nih.govacs.org This intermediate has been trapped and characterized spectroscopically. utexas.eduosti.gov

Ni-Acetyl Intermediate : Following the binding of both the methyl group and CO, a migratory insertion reaction occurs, where the methyl group attacks the carbonyl carbon to form an acetyl group bound to the nickel (Ni-C(O)CH₃). acs.orgwikipedia.org

Thiolysis : Coenzyme A (CoASH) binds, and its thiol group nucleophilically attacks the acetyl group. This releases the final product, acetyl-CoA, and regenerates the active site for the next cycle. nih.govlibretexts.org

The exact oxidation states of nickel (ranging from Ni⁰ to Ni³⁺) in these steps are debated and are central to the different proposed mechanisms (paramagnetic vs. diamagnetic). wikipedia.orgnih.gov Recent studies suggest that the intermediates can equilibrate among different redox states, driven by an electrochemical-chemical coupling process. osti.govresearchgate.net

Table 1: Proposed Intermediates and Nickel Redox States in the ACS Catalytic Cycle

| Catalytic Step | Intermediate Species | Proposed Nip Oxidation State(s) |

|---|---|---|

| Reductive Activation | Activated A-Cluster | Ni¹⁺ or Ni⁰ |

| Methyl Binding | Nip-CH₃ | Ni¹⁺, Ni²⁺, or Ni³⁺ |

| CO Binding | Nip-CO | Ni¹⁺ or Ni⁰ |

| Acetyl Formation | Nip-C(O)CH₃ | Ni²⁺ or Ni³⁺ |

| Thiolysis/Product Release | Regenerated A-Cluster | Ni¹⁺ or Ni⁰ |

This table represents a simplified summary of various proposed models.

There are differing hypotheses regarding how the substrates (methyl group and CO) bind to the A-cluster, leading to two main classes of proposed mechanisms:

Mononuclear Mechanism : This model posits that both the methyl group and carbon monoxide bind to a single nickel site, the proximal Nip. pnas.orgnih.gov Following their binding, the migratory insertion occurs on this single metal center to form the acetyl group. acs.orgpnas.org This mechanism is supported by quantum chemical studies and data from model compounds, which suggest it is more favorable. pnas.orgnih.gov

Binuclear Mechanism : This alternative model suggests that the two substrates bind to different metal centers within the A-cluster. pnas.org For instance, one proposal suggests that CO binds to Nip while the methyl group binds to the distal Nid. pnas.org Another variation involves CO binding to a copper ion that can be present at the distal position in some crystal structures. pnas.org The acetyl group would then be formed through an intermolecular reaction between the two sites.

Current evidence, including reactivity studies of synthetic model compounds and computational analysis, tends to favor a mononuclear pathway. pnas.orgnih.gov

The catalytic cycle of ACS requires two electrons for the reductive methylation step. nih.gov One proposed source for these electrons involves the formation of a transient disulfide bond between two cysteine residues in the active site. pnas.orgnih.gov This redox-active disulfide could function as an electron sink and source, providing the necessary reducing equivalents for the nickel center at a specific point in the cycle. pnas.org Quantum chemical studies have suggested that the formation of a disulfide bond could indeed provide the two electrons needed for the reaction, particularly if it occurs concurrently with the methylation of the nickel center. nih.gov This represents a mechanism where the protein scaffold actively participates in the redox chemistry of the catalytic cycle, beyond simply providing a structural framework for the metal cluster.

Mononuclear vs. Binuclear Mechanisms

Thiolase Superfamily Reaction Mechanisms

The thiolase superfamily comprises a broad class of enzymes essential for numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of molecules like steroids. wikipedia.orgresearchgate.net These enzymes catalyze the formation and cleavage of carbon-carbon bonds adjacent to a carbonyl group, using a thioester-dependent Claisen condensation mechanism. wikipedia.orgresearchgate.neturegina.ca Acetyl-CoA is a common substrate or product in these reactions. wikipedia.org

The core of the thiolase mechanism involves two key steps and relies on a catalytic cysteine residue in the active site: wikipedia.orgacs.org

Acyl-Enzyme Intermediate Formation : The reaction is initiated by the nucleophilic attack of the catalytic cysteine's thiol group on the carbonyl carbon of a thioester substrate (e.g., acetoacetyl-CoA in the degradative direction, or acetyl-CoA in the biosynthetic direction). wikipedia.orgacs.org This forms a covalent acyl-enzyme intermediate, specifically a thioester linkage between the substrate's acyl group and the cysteine residue, and releases the first product (e.g., acetyl-CoA or Coenzyme A). wikipedia.orgnih.gov

Claisen Condensation/Thiolysis :

In the biosynthetic direction , a second acetyl-CoA molecule enters the active site. Its methyl group is deprotonated to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the acetyl-cysteine thioester intermediate. This is the key carbon-carbon bond-forming step, a Claisen condensation, which produces acetoacetyl-CoA. researchgate.neturegina.caacs.org

In the degradative direction , a molecule of Coenzyme A (CoASH) acts as the nucleophile, attacking the acetyl-enzyme intermediate to release acetyl-CoA and regenerate the free enzyme. wikipedia.org

A conserved catalytic triad, often Cys-His-Cys or similar, facilitates the reaction by activating the nucleophilic cysteine and stabilizing reaction intermediates, such as the enolate, through the formation of an "oxyanion hole". uregina.caacs.org The entire process is a classic example of ping-pong kinetics, where a product is released before the second substrate binds. wikipedia.org The chemistry is fundamentally reliant on the properties of thioesters, which are more reactive than their oxygen-ester counterparts, making the α-protons more acidic and the carbonyl carbon more electrophilic. nih.gov